Pravadoline

Catalog No.
S540129
CAS No.
92623-83-1
M.F
C23H26N2O3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pravadoline

CAS Number

92623-83-1

Product Name

Pravadoline

IUPAC Name

(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

InChI Key

MEUQWHZOUDZXHH-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

solubility

Soluble in DMSO, not in water

Synonyms

WIN 48098-6; WIN48098-6; WIN-48098-6; Pravadoline.

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

The exact mass of the compound Pravadoline is 378.1943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pravadoline (WIN 48,098) is an aminoalkylindole initially developed as a non-steroidal anti-inflammatory drug (NSAID) due to its inhibition of cyclooxygenase (COX) enzymes (IC50 = 4.9 µM). However, its potent analgesic effects, observed at doses lower than required for anti-inflammatory action, led to the discovery of its function as a cannabinoid receptor 1 (CB1) agonist (Ki = 2511 nM). This dual mechanism of action—acting on both the cannabinoid and prostaglandin pathways—distinguishes it from traditional NSAIDs and more selective cannabinoid agonists, making it a specific tool for investigating synergistic pain pathways.

Substituting Pravadoline with a close structural analog like WIN 55,212-2, a potent cannabinoid agonist, would fail to replicate its COX-inhibitory effects. Conversely, using a standard NSAID like indomethacin would address the prostaglandin pathway but completely miss the cannabinoid receptor-mediated analgesia. This makes Pravadoline uniquely suited for research where the interplay between these two distinct pain-modulating systems is the primary subject of investigation. For studies designed to probe this specific dual pharmacology, neither a pure cannabinoid agonist nor a standard COX inhibitor is a viable substitute.

Differentiated Dual Mechanism: Combined Cannabinoid Agonism and COX Inhibition

Pravadoline uniquely combines moderate inhibition of prostaglandin synthesis with cannabinoid receptor activation. It inhibits COX with an IC50 of 4.9 µM in mouse brain and binds to the CB1 receptor with a Ki of 2511 nM. In contrast, its widely used analog WIN 55,212-2 was developed to enhance cannabinoid receptor activity while diminishing the ability to block prostaglandin synthesis. Standard NSAIDs like indomethacin inhibit COX but have no affinity for cannabinoid receptors. This profile makes Pravadoline the specific choice for studying the combined effects of these pathways.

Evidence DimensionMechanism of Action
Target Compound DataCB1 Ki: 2511 nM; COX IC50: 4.9 µM
Comparator Or BaselineWIN 55,212-2: Potent CB1 agonist with diminished COX inhibition. Indomethacin: Potent COX inhibitor with no CB1 activity.
Quantified DifferencePravadoline possesses both activities, whereas comparators are selective for one pathway.
ConditionsIn vitro binding and enzyme inhibition assays (mouse brain).

For researchers investigating synergistic analgesia from both cannabinoid and prostaglandin pathways, this dual activity is the primary reason for procurement over more selective compounds.

Processability Advantage: Reduced Gastrointestinal Irritation Compared to Standard NSAIDs

A critical differentiator for in vivo studies is Pravadoline's improved gastrointestinal safety profile compared to traditional NSAIDs. In preclinical models, Pravadoline failed to produce gastrointestinal lesions when administered orally to rats or mice, a common and limiting side effect of many COX inhibitors. Furthermore, it was found to be more potent as a COX inhibitor in the brain compared to the stomach, unlike typical NSAIDs. This brain-centric activity, combined with a better GI safety profile, offers a significant processability and animal welfare advantage in chronic pain models.

Evidence DimensionGastrointestinal Lesion Formation
Target Compound DataNo significant gastrointestinal lesions observed in rats or mice.
Comparator Or BaselineTraditional NSAIDs, which are known to cause gastrointestinal lesions.
Quantified DifferenceQualitative but critical difference in side-effect profile.
ConditionsOral administration in rats and mice.

This allows for the study of COX inhibition's role in central pain processing in vivo without the confounding and dose-limiting factor of peripheral gastrointestinal damage.

Demonstrated In Vivo Analgesic Efficacy in Multiple Nociceptive Models

Pravadoline demonstrates broad-spectrum analgesic activity across multiple in vivo models, confirming its utility as a research tool. It is effective in the acetylcholine-induced writhing test in mice with an ED50 of 41 mg/kg (p.o.) and in the acetic acid-induced writhing test in rats with an ED50 of 15 mg/kg (p.o.). It is also active in thermal pain models and prevents hyperalgesia in the Randall-Selitto test at doses as low as 1 mg/kg (p.o.). This efficacy is not antagonized by the opioid antagonist naloxone, confirming its activity is mediated through non-opioid pathways.

Evidence DimensionAnalgesic Potency (ED50)
Target Compound Data15 mg/kg (rat, acetic acid writhing); 41 mg/kg (mouse, acetylcholine writhing); 1 mg/kg (rat, Randall-Selitto).
Comparator Or BaselineGeneral baseline for non-opioid analgesics in these models.
Quantified DifferenceDemonstrates potent, dose-dependent efficacy across chemical, mechanical, and thermal pain assays.
ConditionsIn vivo, oral administration in rats and mice.

Provides buyers with confidence in the compound's functional analgesic activity in established, reproducible preclinical pain models, justifying its use over untested or less characterized alternatives.

Tool Compound for Investigating Synergistic Pain Pathways

For studies designed to dissect the interaction between the endocannabinoid system and prostaglandin-mediated inflammation in pain signaling. Pravadoline's dual action allows for the simultaneous modulation of both pathways with a single agent, which is not possible with selective compounds like WIN 55,212-2 or indomethacin.

In Vivo Models Requiring Central COX Inhibition Without Peripheral GI Toxicity

In chronic pain or neuroinflammation studies where long-term dosing is necessary, Pravadoline offers a key advantage. Its favorable gastrointestinal safety profile compared to standard NSAIDs allows for investigation of central COX-mediated effects without the complication of peripheral ulceration, ensuring data integrity and improving animal welfare.

Screening and Development of Non-Opioid Analgesics

Pravadoline serves as a benchmark compound for research programs developing novel analgesics that target both cannabinoid and COX pathways. Its established efficacy in a wide range of animal models provides a robust positive control for validating new chemical entities designed to have a similar dual-mechanism profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

378.19434270 g/mol

Monoisotopic Mass

378.19434270 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3JW662TWA

Other CAS

92623-83-1

Wikipedia

Pravadoline

Dates

Last modified: 08-15-2023
1: Everett RM, Descotes G, Rollin M, Greener Y, Bradford JC, Benziger DP, Ward SJ. Nephrotoxicity of pravadoline maleate (WIN 48098-6) in dogs: evidence of maleic acid-induced acute tubular necrosis. Fundam Appl Toxicol. 1993 Jul;21(1):59-65. PubMed PMID: 8365586.
2: D'Ambra TE, Estep KG, Bell MR, Eissenstat MA, Josef KA, Ward SJ, Haycock DA, Baizman ER, Casiano FM, Beglin NC, et al. Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. J Med Chem. 1992 Jan;35(1):124-35. PubMed PMID: 1732519.
3: Ward SJ, Mastriani D, Casiano F, Arnold R. Pravadoline: profile in isolated tissue preparations. J Pharmacol Exp Ther. 1990 Dec;255(3):1230-9. PubMed PMID: 2175798.
4: Haubrich DR, Ward SJ, Baizman E, Bell MR, Bradford J, Ferrari R, Miller M, Perrone M, Pierson AK, Saelens JK, et al. Pharmacology of pravadoline: a new analgesic agent. J Pharmacol Exp Ther. 1990 Nov;255(2):511-22. PubMed PMID: 2243340.
5: Ward SJ, Childers SR, Pacheco M. Pravadoline and aminoalkylindole (AAI) analogues: actions which suggest a receptor interaction. Br J Pharmacol. 1989 Dec;98 Suppl:831P. PubMed PMID: 2611534.

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